Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound known for its significant biological activity. It is a derivative of the tropane alkaloid family, which includes compounds like cocaine . This compound is characterized by its bicyclic structure, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis, involving multiple steps to ensure the correct stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with neurotransmitter systems in the brain. It is known to block the dopamine transporter protein, leading to increased levels of dopamine in the synaptic cleft . This action is similar to that of cocaine, which also increases cAMP activity and PKA in the brain .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Allococaine: A stereoisomer of cocaine with similar chemical properties
Pseudococaine: Another stereoisomer with distinct biological activity
Uniqueness
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of the methoxy group at the 7-position. This structural variation contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3 |
InChI Key |
VHNFNHMRSQZOLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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